![molecular formula C16H25NO6 B5206967 2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)
2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in scientific research. This compound is also known as IPEA and is a salt of 2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol and ethanedioic acid. IPEA is widely used in research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of IPEA is not fully understood. However, it is believed to act by modulating various signaling pathways in cells. IPEA has been shown to increase the activity of antioxidant enzymes and to reduce the production of reactive oxygen species. It also inhibits the activity of inflammatory enzymes and cytokines. Additionally, IPEA has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
IPEA has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. IPEA also reduces the production of reactive oxygen species and inhibits the activity of inflammatory enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, IPEA has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPEA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in research. However, IPEA has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of IPEA is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on IPEA. One potential area of study is the development of new synthetic methods for IPEA that can improve yield and purity. Another area of research is the investigation of the mechanism of action of IPEA to better understand its effects on cells and tissues. Additionally, further studies are needed to explore the potential applications of IPEA in treating various diseases and conditions. Finally, research is needed to develop new formulations of IPEA that can improve its solubility and bioavailability.
Conclusion
In conclusion, 2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in scientific research. It has potential applications in various fields of research, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. IPEA has unique properties and potential benefits, but its mechanism of action is not fully understood. Further research is needed to explore the potential applications of IPEA and to better understand its effects on cells and tissues.
Métodos De Síntesis
IPEA can be synthesized by the reaction of 3-isopropylphenol, 3-chloropropylamine, and ethylene glycol in the presence of a base. The product obtained is then reacted with ethanedioic acid to form the salt. The synthesis of IPEA is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
IPEA has been extensively studied for its potential applications in various fields of research. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. IPEA has also been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. Additionally, IPEA has been studied for its potential use in treating cardiovascular diseases, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-12(2)13-5-3-6-14(11-13)17-10-4-7-15-8-9-16;3-1(4)2(5)6/h3,5-6,11-12,15-16H,4,7-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZSRMSNHKXALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)
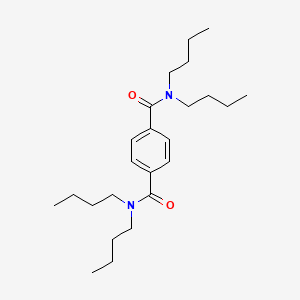
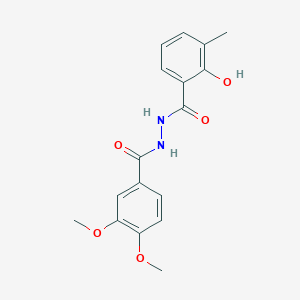
![ethyl 4-(4,4,7,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5206935.png)
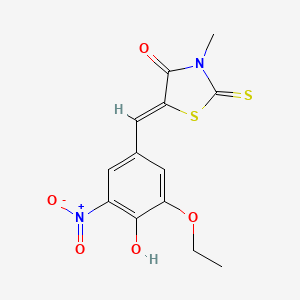
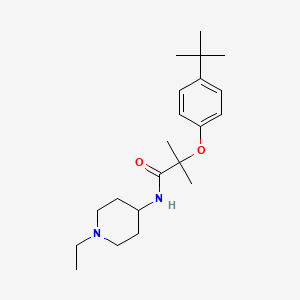
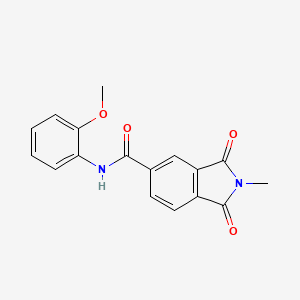

![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
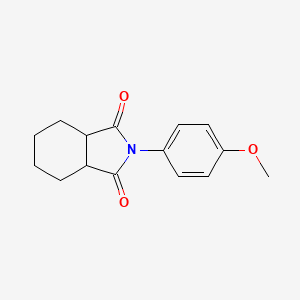
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)